Sodium (S)-2-amino-5-(tert-butoxy)-5-oxopentanoate
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Overview
Description
Sodium (S)-2-amino-5-(tert-butoxy)-5-oxopentanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a sodium ion, an amino group, and a tert-butoxy group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-amino-5-(tert-butoxy)-5-oxopentanoate typically involves the reaction of (S)-2-amino-5-oxopentanoic acid with tert-butyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the sodium salt by the addition of sodium hydroxide. The overall reaction can be summarized as follows:
- (S)-2-amino-5-oxopentanoic acid + tert-butyl alcohol → (S)-2-amino-5-(tert-butoxy)-5-oxopentanoate ester
- (S)-2-amino-5-(tert-butoxy)-5-oxopentanoate ester + sodium hydroxide → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as crystallization and filtration are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-2-amino-5-(tert-butoxy)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium (S)-2-amino-5-(tert-butoxy)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium (S)-2-amino-5-(tert-butoxy)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The tert-butoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar to sodium tert-butoxide but with potassium as the cation.
Lithium tert-butoxide: Another alkoxide salt with lithium as the cation.
Uniqueness
Sodium (S)-2-amino-5-(tert-butoxy)-5-oxopentanoate is unique due to the presence of both an amino group and a tert-butoxy group, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H16NNaO4 |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
InChI |
InChI=1S/C9H17NO4.Na/c1-9(2,3)14-7(11)5-4-6(10)8(12)13;/h6H,4-5,10H2,1-3H3,(H,12,13);/q;+1/p-1/t6-;/m0./s1 |
InChI Key |
XMTKWNJQVYIDLO-RGMNGODLSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)[O-])N.[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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